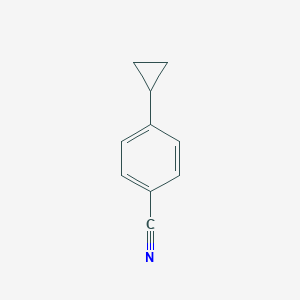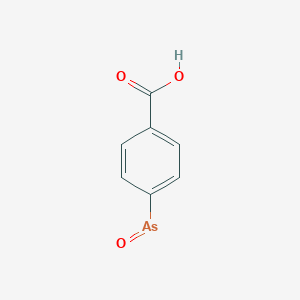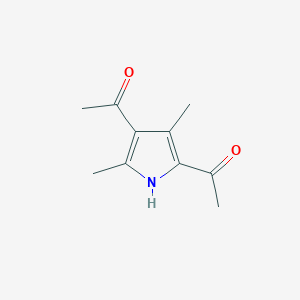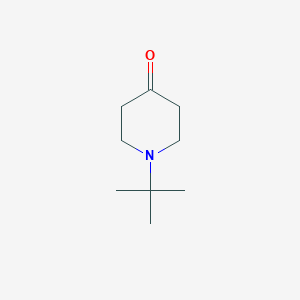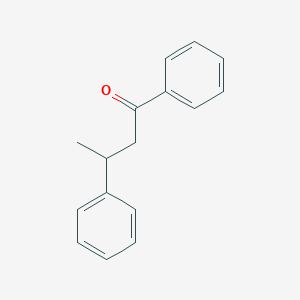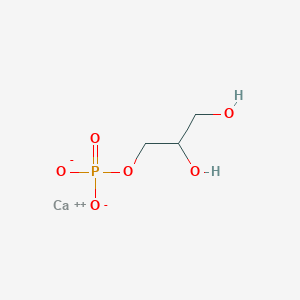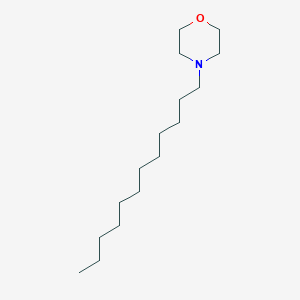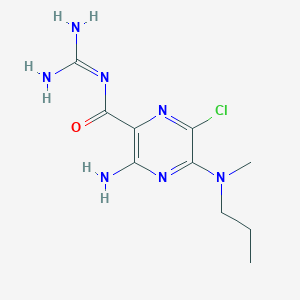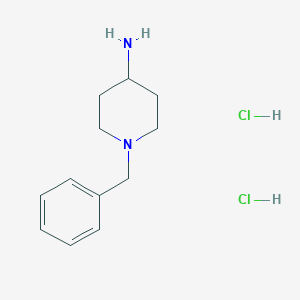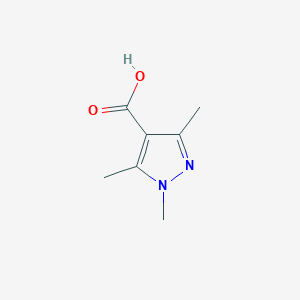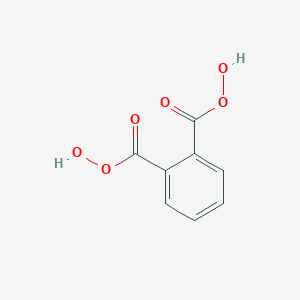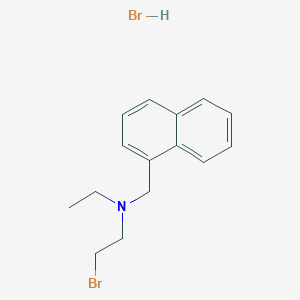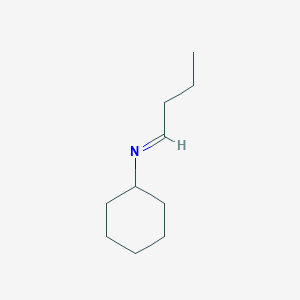
Cyclohexanamine, N-butylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine, N-butylidene- is a highly important organic compound used in various scientific research applications. It is also known as N-Butylidene-cyclohexylamine and has a molecular formula of C11H21N. The compound is used as an intermediate for the synthesis of other chemicals and is known for its unique properties.
Wirkmechanismus
The mechanism of action of Cyclohexanamine, N-butylidene- is not fully understood. However, it is believed to act as a reagent in chemical reactions and as an intermediate in the synthesis of other chemicals.
Biochemische Und Physiologische Effekte
Cyclohexanamine, N-butylidene- does not have any known biochemical or physiological effects. However, it is important to note that the compound should be handled with care as it is toxic and can cause harm if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Cyclohexanamine, N-butylidene- in lab experiments include its high purity and stability. The compound is also readily available and can be easily synthesized. However, the limitations of using the compound include its toxicity and the need for expertise in organic chemistry to handle it safely.
Zukünftige Richtungen
There are several future directions for the use of Cyclohexanamine, N-butylidene- in scientific research. One potential direction is the development of new synthetic methods for the compound. Another direction is the exploration of the compound's potential as a reagent in chemical reactions. Additionally, the compound's potential as an intermediate for the synthesis of new pharmaceuticals and agrochemicals is an area of interest for future research.
Synthesemethoden
The synthesis of Cyclohexanamine, N-butylidene- involves the reaction of cyclohexylamine with butanal in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain the desired product. The process of synthesis is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine, N-butylidene- is used in various scientific research applications. It is used as an intermediate for the synthesis of other chemicals such as pharmaceuticals, agrochemicals, and fragrances. The compound is also used in the production of rubber chemicals, dyes, and coatings.
Eigenschaften
CAS-Nummer |
1197-52-0 |
|---|---|
Produktname |
Cyclohexanamine, N-butylidene- |
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
N-cyclohexylbutan-1-imine |
InChI |
InChI=1S/C10H19N/c1-2-3-9-11-10-7-5-4-6-8-10/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
FHZIRAKRPYIEQD-UHFFFAOYSA-N |
SMILES |
CCCC=NC1CCCCC1 |
Kanonische SMILES |
CCCC=NC1CCCCC1 |
Synonyme |
N-Butylidenecyclohexanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



